molecular formula C11H12F3NO2 B6593969 (r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 881995-69-3

(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B6593969
CAS No.: 881995-69-3
M. Wt: 247.21 g/mol
InChI Key: AWFWTEYDIPQVSG-SSDOTTSWSA-N
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Description

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chiral compound with significant potential in various scientific fields It is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoate ester

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism .

Mode of Action

Considering its use in the synthesis of sitagliptin , we can infer that it may contribute to the inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, and suppressing the release of glucagon .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it is likely involved in the incretin metabolic pathway. Incretin hormones, such as GLP-1 and GIP, are released into the blood by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion from α-cells, and slow gastric emptying .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered during the synthesis process, and the final drug product (eg, Sitagliptin) would have its own unique pharmacokinetic profile .

Result of Action

As an intermediate in the synthesis of sitagliptin , it contributes to the overall hypoglycemic effect of the final drug product. Sitagliptin, by inhibiting DPP-4, increases the levels of incretin hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

As an intermediate in drug synthesis, its stability and reactivity under various conditions would be crucial considerations in the manufacturing process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4,5-trifluorobenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction using reagents such as ammonia or an amine source.

    Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to yield ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

    Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of an ester.

    ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: The hydrochloride salt form of the above compound.

Uniqueness

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to its ester functionality, which imparts different physicochemical properties compared to its acid and salt counterparts. This uniqueness makes it valuable in specific applications where ester functionality is desired.

Properties

IUPAC Name

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWTEYDIPQVSG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881995-69-3
Record name (R)-Sitagliptin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-SITAGLIPTIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The methyl(Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (350.0 gm, 1.42 mol) (28) was charged in methanol (10.0 vol, 3.5 Ltr) at 25-30° C. and the reaction was stirred for 10-15 minutes to give a clear solution. To the clear pale yellow solution, controlled addition of sulphuric acid (70.0 ml, 0.2 vol) was done at 0 to −10° C. and the clear solution was stirred for 10-15 minutes at 0 to −10° C. After 10-15 minutes stirring at 0 to −10° C., sodium cyanoborohydride (2.0 eq, 170.0 gm) was charged in 10 lots. The clear white suspension was stirred at 0 to −10° C. for 2 hours. The methanol was distilled completely at 45-50° C. under reduced pressure to give a pale yellow residue. The pale yellow residue was further treated with a 1:1 mixture of 35% hydrochloric acid:water at 0-5° C. to give pH 2. The suspension was stirred at 0-5° C. for 10-15 minutes and the suspension was further basified by using 20% sodium carbonate to give pH 8-9. The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr). The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr). The product was isolated by distillation of the ethyl acetate to give a pale yellow coloured oil.
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